4-propyl-N-(4-sulfamoylphenyl)piperazine-1-carbothioamide
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Description
4-Propyl-N-(4-sulfamoylphenyl)piperazine-1-carbothioamide is a compound with the molecular formula C14H22N4O2S2 . It has an average mass of 342.480 Da and a monoisotopic mass of 342.118408 Da . This compound, also known by its chemical name SC-CL2, has been studied for its potential use as a pharmacological tool.
Synthesis Analysis
The synthesis of piperazine derivatives, such as 4-propyl-N-(4-sulfamoylphenyl)piperazine-1-carbothioamide, has been a topic of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of 4-propyl-N-(4-sulfamoylphenyl)piperazine-1-carbothioamide is defined by its molecular formula, C14H22N4O2S2 . Further structural analysis would require more specific data or computational modeling.Physical And Chemical Properties Analysis
The physical and chemical properties of 4-propyl-N-(4-sulfamoylphenyl)piperazine-1-carbothioamide, such as its melting point, boiling point, and density, are not specified in the search results. Its molecular weight is 342.48008 .Scientific Research Applications
Antiviral and Antimicrobial Applications
Antiviral Activity : Research on derivatives of piperazine carbothioamides has shown promising antiviral activities. For example, certain compounds exhibited significant antiviral activities against Tobacco mosaic virus (TMV), indicating their potential in treating plant viral infections (Reddy et al., 2013).
Antimicrobial Activity : Piperazine derivatives have been synthesized with notable antimicrobial properties. These compounds demonstrated potent antibacterial activity against various pathogenic Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics. This highlights their potential as new antibacterial agents (Al-Abdullah et al., 2015), (Jallapally et al., 2014).
Anticancer Applications
- Antiproliferative Activity : Novel sulfonamide-1,2,3-triazole derivatives bearing a dithiocarbamate moiety linked to a 4-substituted piperazine have shown moderate to good antiproliferative activity against various cancer cell lines. This suggests their potential as lead compounds in the development of new antitumor agents (Fu et al., 2017).
Enzyme Inhibition Applications
- Steroid Sulfatase Inhibition : Piperazinyl-ureido sulfamates have been designed as inhibitors for the steroid sulfatase (STS), an emerging drug target in oncology. These inhibitors demonstrate potent activity in vitro, indicating their potential for development into therapeutic agents for diseases modulated by STS activity (Moi et al., 2019).
properties
IUPAC Name |
4-propyl-N-(4-sulfamoylphenyl)piperazine-1-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2S2/c1-2-7-17-8-10-18(11-9-17)14(21)16-12-3-5-13(6-4-12)22(15,19)20/h3-6H,2,7-11H2,1H3,(H,16,21)(H2,15,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTCNNLGVQXPGDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C(=S)NC2=CC=C(C=C2)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-propyl-N-(4-sulfamoylphenyl)piperazine-1-carbothioamide |
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